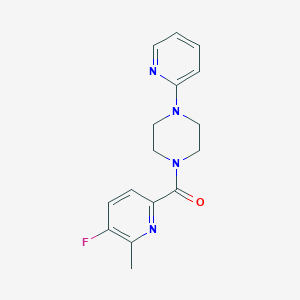
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine, identified by its CAS number 2415554-55-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₄O |
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | (5-fluoro-6-methylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the fluorination of 6-methylpyridine followed by carbonylation and subsequent reaction with piperazine. These steps are crucial for obtaining the desired compound with high yield and purity.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For example, studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorinated pyridine moiety enhances binding affinity and selectivity, which may contribute to its biological efficacy .
MAO Inhibition
In related studies, certain piperazine derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders. For instance, compounds with similar structures have shown IC₅₀ values as low as 0.013 µM against MAO-B, indicating potent inhibitory activity .
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A series of piperazine derivatives were tested against L1210 cells, revealing that structural modifications significantly impacted their cytotoxicity profiles. The study highlighted that certain analogs exhibited greater potency than established chemotherapeutics like bleomycin . -
Neuroprotective Effects :
In a study evaluating MAO inhibitors, compounds similar to this compound demonstrated reversible and competitive inhibition characteristics, making them promising candidates for neuroprotective therapies .
Research Findings Summary
Recent literature has focused on elucidating the biological activities associated with this compound and its analogs:
Propiedades
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-12-13(17)5-6-14(19-12)16(22)21-10-8-20(9-11-21)15-4-2-3-7-18-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWHZCEQHJZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














